
Heptadecanoic acid, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecanoic acid, 4-methyl-, also known as 4-methylheptadecanoic acid, is a saturated fatty acid with the molecular formula C18H36O2. It is a derivative of heptadecanoic acid, where a methyl group is attached to the fourth carbon atom in the chain. This compound is classified as an odd-chain fatty acid and is found in trace amounts in various natural sources, including the fat and milkfat of ruminants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecanoic acid, 4-methyl-, can be synthesized through several methods. One common approach involves the methylation of heptadecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods: Industrial production of heptadecanoic acid, 4-methyl-, often involves the catalytic hydrogenation of unsaturated precursors. This process requires the use of metal catalysts such as palladium or platinum and is carried out under high pressure and temperature to achieve the desired saturation and methylation .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecanoic acid, 4-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert heptadecanoic acid, 4-methyl-, to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group in heptadecanoic acid, 4-methyl-, can undergo substitution reactions with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted fatty acids
Applications De Recherche Scientifique
Heptadecanoic acid, 4-methyl-, has several scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cellular metabolism and as a biomarker for dietary intake.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of heptadecanoic acid, 4-methyl-, involves its incorporation into cellular membranes and metabolic pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the expression of genes related to lipid biosynthesis and degradation. The compound’s effects are mediated through interactions with specific molecular targets, including peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .
Comparaison Avec Des Composés Similaires
Heptadecanoic acid, 4-methyl-, can be compared with other similar compounds such as:
Heptadecanoic Acid:
Palmitic Acid: A saturated fatty acid with 16 carbon atoms, widely found in nature.
Stearic Acid: A saturated fatty acid with 18 carbon atoms, commonly used in the production of soaps and cosmetics
Uniqueness: Heptadecanoic acid, 4-methyl-, is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and biological activity compared to its parent compound and other similar fatty acids.
Propriétés
Numéro CAS |
53696-26-7 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
4-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) |
Clé InChI |
YJSYQGRKJYFNIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


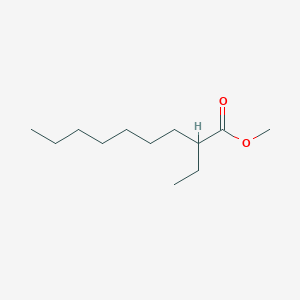
![{3-[(Oxiran-2-yl)methoxy]pyridin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14640556.png)
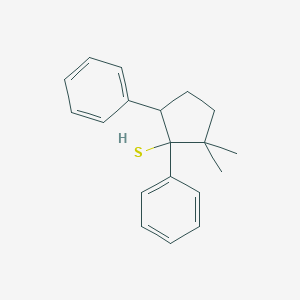
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
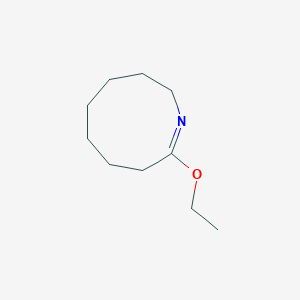
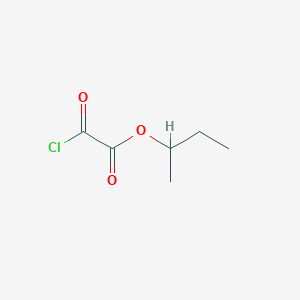

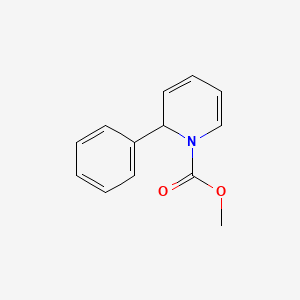
sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)

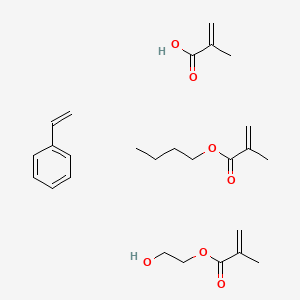
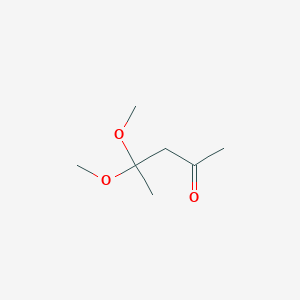
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
